molecular formula C13H17N3OS B2559115 5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 725245-10-3

5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2559115
CAS No.: 725245-10-3
M. Wt: 263.36
InChI Key: OVTXCVOGUWTAKV-UHFFFAOYSA-N
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Description

5-(4-Isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-isobutoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired triazole compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can be incorporated to make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(4-Isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or thioether.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, thioethers, and substituted triazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.

    Industry: The compound is used in the development of new materials with unique properties, such as optoelectronic devices and two-dimensional materials

Mechanism of Action

The mechanism by which 5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can inhibit enzymes such as xanthine oxidase, which is involved in the production of uric acid.

    Pathways Involved: By inhibiting xanthine oxidase, the compound reduces the production of reactive oxygen species and uric acid, thereby exerting anti-inflammatory and antioxidant effects

Comparison with Similar Compounds

Similar Compounds

    Febuxostat: A xanthine oxidase inhibitor used to treat gout.

    Thiazole Derivatives: Compounds with similar structures that exhibit various biological activities, including anticancer and antimicrobial properties

Uniqueness

5-(4-Isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its isobutoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems.

Properties

IUPAC Name

4-methyl-3-[4-(2-methylpropoxy)phenyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-9(2)8-17-11-6-4-10(5-7-11)12-14-15-13(18)16(12)3/h4-7,9H,8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTXCVOGUWTAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NNC(=S)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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